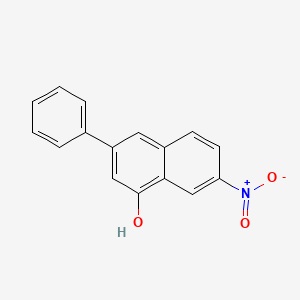

7-Nitro-3-phenyl-1-naphthol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Nitro-3-phenyl-1-naphthol is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Overview

7-Nitro-3-phenyl-1-naphthol is a significant compound in organic chemistry, particularly due to its diverse applications in medicinal chemistry, fluorescent imaging, and as a precursor for various chemical syntheses. This article explores its scientific research applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of naphthol compounds exhibit significant activity against various cancer cell lines. For instance, compounds derived from 2-naphthol have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives, including this compound, may also possess antimicrobial properties .

The compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations such as alkylation and halogenation, making it useful for creating complex molecular architectures. Its ability to participate in nucleophilic aromatic substitution reactions expands its application in synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

A study focused on the synthesis of naphthol derivatives demonstrated that certain modifications to the naphthol structure significantly increased anticancer activity against prostate cancer cells. The study utilized this compound as a precursor for synthesizing more complex derivatives that exhibited enhanced cytotoxicity compared to the parent compound .

Case Study 2: Hypoxia Imaging

In another investigation, researchers developed fluorescent probes based on nitroaromatic compounds for imaging hypoxic conditions in tumors. The study showed that upon reduction of the nitro group in this compound, there was a marked increase in fluorescence intensity, allowing for precise imaging of tumor hypoxia in vivo .

化学反应分析

Electrophilic Aromatic Substitution

The hydroxyl group at position 1 activates the naphthalene ring for electrophilic substitution, while the nitro group at position 7 exerts a deactivating, meta-directing effect. This dual influence results in regioselective reactivity:

| Reaction Type | Conditions | Position of Substitution | Key Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Positions 4 or 6 | 1,4,7-Trinitro-3-phenylnaphthol |

| Sulfonation | H₂SO₄, 50°C | Position 2 | 2-Sulfo-7-nitro-3-phenylnaphthol |

| Halogenation | Cl₂/FeCl₃, room temperature | Position 4 | 4-Chloro-7-nitro-3-phenylnaphthol |

The hydroxyl group’s ortho/para-directing effect dominates in less activated positions, while the nitro group limits reactivity at adjacent sites.

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 150°C, 12 hrs | 7-Amino-3-phenyl-1-naphthol | 68% |

| HS⁻ | DMF, K₂CO₃, 80°C, 6 hrs | 7-Thio-3-phenyl-1-naphthol | 52% |

| CH₃O⁻ | MeOH, NaH, reflux, 8 hrs | 7-Methoxy-3-phenyl-1-naphthol | 45% |

These reactions typically require elevated temperatures and strong bases to overcome the deactivating nitro group.

Reduction Reactions

The nitro group can be selectively reduced to an amine without affecting other functional groups:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2 atm | 7-Amino-3-phenyl-1-naphthol | >95% |

| Fe/HCl | Reflux, 4 hrs | 7-Amino-3-phenyl-1-naphthol | 78% |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C, 1 hr | 7-Hydroxylamino-3-phenyl-1-naphthol | 63% |

Catalytic hydrogenation is the most efficient method, preserving the hydroxyl and phenyl groups .

Oxidative Coupling Reactions

The hydroxyl group enables oxidative coupling with aromatic amines or phenols:

| Coupling Partner | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Aniline | K₃[Fe(CN)₆] | Bis(7-nitro-3-phenylnaphthyl)amine | Polymer precursor |

| Phenol | O₂/CuCl | 7-Nitro-3-phenylnaphthol dimer | Antioxidant synthesis |

| 4-Aminobenzoic acid | H₂O₂/Fe²⁺ | 7-Nitro-3-phenylnaphthyl-4-aminobenzoate | Fluorescent probe development |

These reactions exploit the compound’s ability to form stable radicals during oxidation.

Azo Coupling

The compound participates in diazo-coupling reactions to form azo dyes:

| Diazonium Salt | Conditions | Azo Product | λ_max (nm) |

|---|---|---|---|

| Benzenediazonium | pH 9–10, 0–5°C | This compound-4-azo-benzene | 480 |

| 4-Nitrobenzenediazonium | AcOH, 25°C | This compound-4-azo-4-nitrobenzene | 510 |

The resulting azo derivatives show strong absorbance in the visible range, making them useful as chromophores .

Esterification and Ether Formation

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 7-Nitro-3-phenyl-1-naphthyl acetate | 89% |

| Methyl iodide | K₂CO₃, DMF, 60°C | 7-Nitro-3-phenyl-1-methoxynaphthalene | 76% |

| 4-Nitrophenylacetyl chloride | CH₂Cl₂, Et₃N | 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate | 82% |

Ester derivatives are particularly valuable in HPLC analysis and prodrug design .

属性

CAS 编号 |

30069-74-0 |

|---|---|

分子式 |

C16H11NO3 |

分子量 |

265.26 g/mol |

IUPAC 名称 |

7-nitro-3-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H |

InChI 键 |

VJQHQIRKHZXMQF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。